2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol

Übersicht

Beschreibung

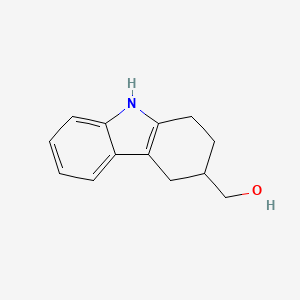

2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol is a tetrahydrocarbazole derivative featuring a hydroxymethyl (-CH2OH) substituent at the 3-position of the carbazole core. Tetrahydrocarbazoles are partially hydrogenated analogs of carbazole, a tricyclic aromatic system comprising two benzene rings fused to a pyrrole ring. The hydrogenation of one benzene ring in carbazole reduces aromaticity, conferring distinct physicochemical and pharmacological properties.

The compound’s synthesis typically involves functionalization of the tetrahydrocarbazole scaffold. For example, derivatives like 2,3,4,9-Tetrahydro-1H-carbazol-3-ol (a structural analog with a hydroxyl group instead of hydroxymethyl) are synthesized via condensation reactions followed by reduction or cyclization steps . Spectral characterization (e.g., ¹H NMR, ¹³C NMR, IR) confirms its structure, with key signals including aromatic protons (δ 7.08–7.71 ppm), methylene/methine protons (δ 1.86–2.74 ppm), and hydroxyl stretching (IR ~3215 cm⁻¹) . Its molecular formula is inferred as C₁₃H₁₅NO (MW: 201.27 g/mol), differing from unsubstituted 1,2,3,4-Tetrahydrocarbazole (C₁₂H₁₃N, MW: 171.24 g/mol) by the addition of a hydroxymethyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol typically involves the reduction of 2,3,4,9-Tetrahydro-1h-carbazole. One common method is the reduction of 2,3,4,9-Tetrahydro-1h-carbazole using sodium borohydride in methanol, followed by the addition of formaldehyde to introduce the hydroxymethyl group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form fully saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxymethyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully saturated carbazole derivatives.

Substitution: Formation of substituted carbazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and functional groups. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antibacterial or anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below compares 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol with structurally related tetrahydrocarbazole derivatives:

Key Observations:

Hydroxymethyl vs. Hydroxyl (C3 Position):

- The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the hydroxyl group in 2,3,4,9-Tetrahydro-1H-carbazol-3-ol. This may improve aqueous solubility but reduce lipid membrane permeability .

- In contrast, the ethyl ester derivative (Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate) exhibits increased lipophilicity, favoring bioavailability in hydrophobic environments .

Ketone vs. Alcohol (C4 vs. C3): 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one contains a ketone group at C4, which stabilizes the ring through conjugation.

Methyl Substitution (C9):

- Methyl groups at C9 (e.g., 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one) introduce steric hindrance, possibly affecting binding interactions in pharmacological contexts .

Physicochemical Properties

- Hydrogen Bonding: The hydroxymethyl group in the target compound can act as both a hydrogen bond donor (via -OH) and acceptor (via -O-), distinguishing it from esters (-COOEt) or ketones (-C=O), which primarily act as acceptors .

- Ring Puckering: Tetrahydrocarbazoles exhibit non-planar conformations due to partial hydrogenation. Computational studies using Cremer-Pople puckering parameters (e.g., amplitude $ q $) suggest that substituents like hydroxymethyl may influence ring flexibility and torsional strain .

Pharmacological Potential

- Antitumor Activity: Thiadiazole and thiazole derivatives of tetrahydrocarbazoles exhibit IC₅₀ values in the µM range against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines .

Biologische Aktivität

2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydrocarbazole core with a hydroxymethyl substituent. This structural feature is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Key mechanisms include:

- Receptor Binding : The compound exhibits high affinity for several receptors involved in inflammatory and immune responses, particularly the CRTH2 receptor. This receptor is implicated in the pathogenesis of allergic conditions and asthma .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer pathways and inflammatory processes. For instance, it acts as a kinase inhibitor by blocking ATP-binding sites in kinases, thereby preventing cell proliferation.

Biological Activities

The compound has been studied for several biological activities:

- Anticancer Activity : Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value indicating potent antiproliferative effects on cancer cells .

- Anti-inflammatory Effects : The compound's ability to modulate immune responses makes it a candidate for treating conditions like asthma and other allergic disorders. Its action on the CRTH2 receptor suggests potential use in managing asthma-related inflammation .

- Neuroprotective Properties : Some studies have indicated that carbazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : A recent study demonstrated that this compound inhibited the growth of human cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics. The study emphasized structure-activity relationships (SAR) that correlate specific chemical modifications with enhanced activity .

- Inflammation Models : In animal models of allergic asthma, administration of the compound resulted in reduced airway hyperresponsiveness and decreased levels of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent in managing allergic diseases .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. Basic: What are the optimized synthetic routes for 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol, and how are reaction conditions controlled?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Cyclization of indole derivatives using acid catalysts (e.g., H₂SO₄ or ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate) to form the tetrahydrocarbazole core .

- Hydroxymethylation via nucleophilic addition or reduction of carbonyl intermediates .

- Optimization parameters : Temperature (60–100°C), solvent polarity (e.g., 1,4-dioxane or DMF), and pH control to minimize side reactions.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12 h | 65–70 | |

| Hydroxymethylation | NaBH₄, MeOH, 0°C | 85 | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the carbazole NH signal appears at δ 7.64 ppm (broad singlet), while the hydroxymethylene group resonates at δ 4.2–4.5 ppm .

- IR Spectroscopy : Confirms hydroxyl (3200–3400 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) stretches .

- Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 188 [M+H]⁺) .

Q. Advanced: How can X-ray crystallography resolve conformational ambiguities in the carbazole ring system?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Refinement : Apply SHELXL for least-squares refinement, addressing thermal parameters and disorder .

- Visualization : ORTEP-3 generates 3D models to analyze puckering (e.g., Cremer-Pople parameters for ring distortion) .

- Example : A related tetrahydrocarbazol-1-one exhibits a boat conformation with puckering amplitude (q) = 0.42 Å and θ = 112° .

Q. Advanced: How to analyze hydrogen bonding patterns in its crystal structure using graph set analysis?

Methodological Answer:

- Graph Set Theory : Classifies H-bond motifs (e.g., chains, rings) using donor-acceptor distances and angles .

- Procedure :

- Case Study : Carbazole derivatives often form C(6) chains via N–H⋯O interactions, stabilizing crystal packing .

Q. Advanced: What methodologies address discrepancies in NMR data between synthesized batches?

Methodological Answer:

- Contradiction Analysis :

Q. Advanced: How to apply Cremer-Pople parameters for ring puckering analysis?

Methodological Answer:

- Coordinate Calculation : Use the Cremer-Pople method to define puckering amplitude (q) and phase angles (φ) .

- Software Tools : PARST or PLATON computes puckering parameters from crystallographic data .

Q. Basic: What are the primary challenges in achieving high purity during synthesis?

Methodological Answer:

- Byproduct Formation : Over-reduction or oxidation necessitates strict inert atmospheres (N₂/Ar) .

- Purification Strategies :

- Recrystallization : Use ethanol/water mixtures for gradient cooling.

- Flash Chromatography : Optimize solvent polarity (e.g., EtOAc:hexane 3:7) .

Q. Advanced: How do Brønsted acid catalysts influence synthetic pathways?

Methodological Answer:

- Mechanistic Role : Acids (e.g., H₃PO₄) protonate carbonyl groups, facilitating cyclization via electrophilic intermediates .

- Case Study : Brønsted acid-catalyzed synthesis of 4-functionalized tetrahydrocarbazol-1-ones achieves 85% yield with regioselectivity .

Q. Basic: What are common impurities encountered, and how are they identified?

Methodological Answer:

- Typical Impurities :

- Mitigation : Use scavengers (e.g., molecular sieves) to absorb water during synthesis .

Q. Advanced: How to integrate computational modeling with experimental data for structural validation?

Methodological Answer:

Eigenschaften

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-4,9,14-15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOHGRLIWWBKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1CO)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300280 | |

| Record name | 2,3,4,9-tetrahydro-1h-carbazol-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26072-19-5 | |

| Record name | NSC135820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,9-tetrahydro-1h-carbazol-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.